molecular formula C14H16N4OS B12265183 4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B12265183
M. Wt: 288.37 g/mol
InChI Key: MEPAYYMTPKOLFX-UHFFFAOYSA-N
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Description

4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzothiazole derivative. Finally, the piperazine ring is incorporated through a condensation reaction with a suitable piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine and piperazine rings may enhance the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

4-[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C14H16N4OS/c19-13-9-17(6-5-15-13)10-7-18(8-10)14-16-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,15,19)

InChI Key

MEPAYYMTPKOLFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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